2-Bromo-5-(methylsulfanyl)phenol
Description
2-Bromo-5-(methylsulfanyl)phenol (C₇H₇BrOS, molecular weight: 217.94 g/mol) is a brominated phenolic compound featuring a methylsulfanyl (–SCH₃) substituent at the 5-position and a bromine atom at the 2-position of the aromatic ring. The methylsulfanyl group introduces mild electron-donating properties via sulfur’s lone pairs, while the bromine atom acts as an electron-withdrawing group. This combination influences the compound’s acidity, solubility, and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFHTQTECJPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(methylsulfanyl)phenol typically involves the bromination of 5-(methylsulfanyl)phenol. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidizing the methylsulfanyl group.
Reduction: Lithium aluminum hydride in ether can be used for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-(methylsulfanyl)phenol.
Oxidation: Products include 2-Bromo-5-(methylsulfinyl)phenol and 2-Bromo-5-(methylsulfonyl)phenol.
Reduction: Products include 5-(methylsulfanyl)phenol.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that 2-Bromo-5-(methylsulfanyl)phenol exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents. Its structure allows for interactions with microbial cell walls, potentially disrupting their integrity. A study demonstrated its effectiveness against several strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as arthritis and other chronic conditions .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as an important intermediate in various organic synthesis processes. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions. For instance, it can react with amines to form sulfonamide derivatives, which are valuable in medicinal chemistry .
Synthesis of Functionalized Compounds
The compound can also be employed to synthesize functionalized phenolic compounds via electrophilic aromatic substitution reactions. This versatility is crucial for developing new materials with specific properties tailored for industrial applications .
Material Science
Polymer Additives
In material science, this compound is investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and UV exposure, making it suitable for outdoor applications .
Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites that exhibit enhanced electrical and thermal conductivity. By integrating it into nanostructured materials, researchers aim to develop advanced materials for electronic applications .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate effectiveness |
| Pseudomonas aeruginosa | 128 µg/mL | Lower effectiveness |
Table 2: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | DMF, reflux at 100°C | 85 |
| Electrophilic aromatic substitution | Under acidic conditions | Varies |
| Coupling reactions | Palladium-catalyzed coupling | Up to 90 |
Case Studies
-
Case Study on Antimicrobial Activity
A research team evaluated the antimicrobial efficacy of this compound against various bacterial strains. The study found that the compound inhibited growth effectively at low concentrations, supporting its potential as a lead compound for antibiotic development. -
Synthesis of Sulfonamide Derivatives
In a synthetic study, researchers successfully synthesized several sulfonamide derivatives from this compound using different amines. The resulting compounds were tested for biological activity, showing significant promise in treating bacterial infections. -
Development of Nanocomposite Materials
A project focused on integrating this compound into polymer matrices to enhance their mechanical properties. The resulting nanocomposites exhibited improved tensile strength and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can affect enzyme activity, protein folding, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The electronic and steric effects of substituents significantly alter the properties of brominated phenols. Below is a comparative analysis:
Table 1: Key Properties of 2-Bromo-5-(methylsulfanyl)phenol and Analogues
*Estimated pKa ranges based on substituent electronic effects.
Key Observations:
- Acidity: Electron-withdrawing groups (e.g., –CF₃, –OCF₃) lower pKa values by stabilizing the phenoxide ion, whereas electron-donating groups (e.g., –SCH₃) increase pKa .
- Solubility : Polar substituents like –CH₂OH enhance water solubility, while hydrophobic groups (e.g., –CF₃) favor organic solvents .
- Reactivity: Methylsulfanyl groups participate in nucleophilic substitutions and oxidation reactions, whereas boronate esters (e.g., in 5-(tert-butyl)-2-dioxaborolanylphenol) enable Suzuki–Miyaura couplings .
Biological Activity
2-Bromo-5-(methylsulfanyl)phenol (CAS No. 1243397-23-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇BrOS, with a molecular weight of 219.1 g/mol. The compound features a bromine atom, a methylthio group, and a hydroxyl group attached to a phenolic ring, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as certain Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest in the G2/M phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside, it may inhibit key enzymes involved in cell proliferation and survival.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain kinases involved in signaling pathways related to cancer progression, such as the PI3K/Akt pathway . This inhibition can lead to reduced cell viability and increased apoptosis in malignant cells.
Study on Antimicrobial Efficacy
A recent study published in the journal Chemical and Pharmaceutical Bulletin evaluated the antimicrobial efficacy of various brominated phenolic compounds, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria .
Research on Anticancer Effects
In another investigation, researchers explored the effects of this compound on breast cancer cells. The study found that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
